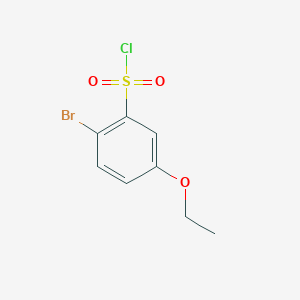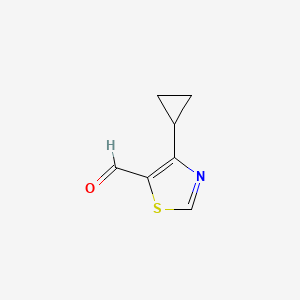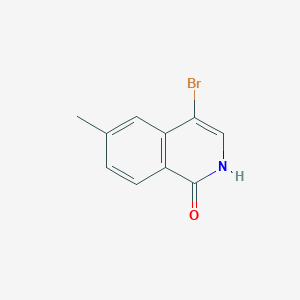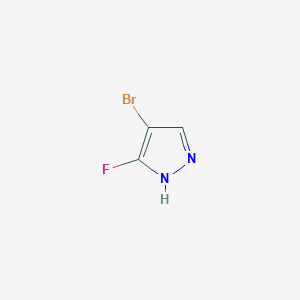
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Übersicht
Beschreibung
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane, or 1-Br-1-CF3-cyclopropane, is an organofluorine compound that has been studied for its potential applications in scientific research. It is a colorless, volatile liquid with a low boiling point and a high vapor pressure, making it a useful solvent for chemical reactions. In addition, 1-Br-1-CF3-cyclopropane has been found to have a wide range of biological effects, including modulation of enzyme activity, inhibition of cell proliferation, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane has been utilized in the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes, a method applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid (Jiang, Zhang, & Xiong, 2003).
Cyclopropanation Reactions
The compound is involved in cyclopropanation reactions under mild conditions, leading to cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers, showing high diastereoselectivity (Chen et al., 2020).
Vibrational Spectra Studies
Studies have been conducted on the vibrational spectra and conformations of (bromomethyl)cyclopropane, providing insights into the stability and structural properties of the compound (Wurrey, Krishnamoorthi, Pechsiri, & Kalasinsky, 1982).
Synthesis of Trifluoromethyl-Substituted Cyclopropanes
The compound is key in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, involving reactions with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).
Synthesis of Cyclopropane Carboxylic Acid
Its use in the synthesis of 2-bromomethyl-1-phenyl cyclopropane carboxylic acid, an intermediate in pharmaceutical synthesis, demonstrates its value in complex organic syntheses (Hong-xia, 2012).
Eigenschaften
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3/c6-3-4(1-2-4)5(7,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJEJIHDBHTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)




![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)



